molecular formula C20H21FN2O B5768010 (2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one

(2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B5768010
M. Wt: 324.4 g/mol
InChI Key: BJEVBHUHGLSPNM-ZHACJKMWSA-N
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Description

(2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution using a fluorobenzene derivative.

    Formation of the Prop-2-en-1-one Moiety: This can be achieved through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions may lead to the formation of saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated products, while reduction may yield saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, piperazine derivatives are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, these compounds may be explored for their potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.

Industry

Industrially, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one likely involves interaction with specific molecular targets, such as receptors or enzymes. The exact pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one
  • (2E)-1-[4-(2-bromophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one

Uniqueness

The presence of the fluorophenyl group in (2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to its chloro- or bromo- analogs.

Properties

IUPAC Name

(E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-16-6-8-17(9-7-16)10-11-20(24)23-14-12-22(13-15-23)19-5-3-2-4-18(19)21/h2-11H,12-15H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEVBHUHGLSPNM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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